![molecular formula C5H11BrO3 B042949 Ethane, 2-bromo-1,1,1-trimethoxy- CAS No. 40070-40-4](/img/structure/B42949.png)
Ethane, 2-bromo-1,1,1-trimethoxy-
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Overview
Description
Ethane, 2-bromo-1,1,1-trimethoxy- (E2BT) is an organobromine compound that is widely used in scientific research. It is a colorless liquid with a boiling point of 135 °C and a melting point of -78 °C. It is most commonly used in organic synthesis and as a reagent for a variety of reactions. In addition, E2BT has recently been studied for its potential use in various biomedical applications.
Scientific Research Applications
Raw Material and Intermediate in Organic Synthesis
“Ethane, 2-bromo-1,1,1-trimethoxy-” is an important raw material and intermediate used in organic synthesis . It can be used to produce a variety of other compounds, serving as a building block in the synthesis of complex organic molecules.
Pharmaceuticals
This compound can be used in the pharmaceutical industry . While the specific applications aren’t detailed, similar compounds have been shown to be effective for the treatment of hypertension, tuberculosis, and Parkinson’s disease .
Agrochemicals
In the field of agrochemicals, “Ethane, 2-bromo-1,1,1-trimethoxy-” can be used as an intermediate in the synthesis of pesticides, herbicides, and other agricultural chemicals .
Dyestuff
The compound is also used in the production of dyes . It can serve as a precursor or an intermediate in the synthesis of various dyes.
Mechanism of Action
Target of Action
Ethane, 2-bromo-1,1,1-trimethoxy-, also known as Bromoacetaldehyde dimethyl acetal, is a brominated pharmaceutical intermediate It is often used in the synthesis of various pharmaceuticals, suggesting that its targets may vary depending on the specific drug it is used to produce .
Mode of Action
It is known that the compound is activated by the removal of excess bromide ions, making it more reactive and less prone to decomposition . This activation process involves the addition of silver bicarbonate powder during the production of the pharmaceutical intermediate .
Biochemical Pathways
Given its use as a pharmaceutical intermediate, it is likely involved in various biochemical reactions depending on the specific drug it is used to synthesize .
Pharmacokinetics
As a pharmaceutical intermediate, its pharmacokinetic properties would largely depend on the specific drug it is used to produce .
Result of Action
As a pharmaceutical intermediate, it is likely that its effects at the molecular and cellular level are largely determined by the specific drug it is used to synthesize .
Action Environment
The action, efficacy, and stability of Ethane, 2-bromo-1,1,1-trimethoxy- can be influenced by various environmental factors. For instance, during its production, the temperature is carefully controlled, and specific substances are added to enhance its reactivity and prevent decomposition . .
properties
IUPAC Name |
2-bromo-1,1,1-trimethoxyethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMGHGBEIOQFGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448791 |
Source
|
Record name | Ethane, 2-bromo-1,1,1-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40070-40-4 |
Source
|
Record name | Ethane, 2-bromo-1,1,1-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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